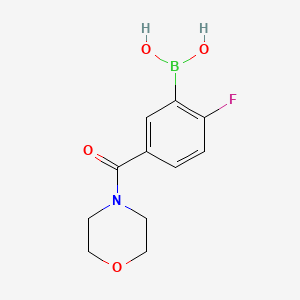

2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-fluoro-5-(morpholine-4-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BFNO4/c13-10-2-1-8(7-9(10)12(16)17)11(15)14-3-5-18-6-4-14/h1-2,7,16-17H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGPWWCUYTSKDEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(=O)N2CCOCC2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674634 | |

| Record name | [2-Fluoro-5-(morpholine-4-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072951-41-7 | |

| Record name | [2-Fluoro-5-(morpholine-4-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthesis of 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid, a key building block in contemporary medicinal chemistry. The presented methodology is structured around a two-step synthetic sequence, commencing with the formation of a crucial amide intermediate, followed by a palladium-catalyzed borylation. This guide offers a detailed experimental protocol, insights into the rationale behind procedural choices, and a discussion of the critical parameters necessary for successful synthesis. The content is designed to be a practical resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction

This compound (CAS 1072951-41-7) has emerged as a valuable reagent in the synthesis of complex organic molecules, particularly in the realm of drug discovery.[1][2][3][4] Its unique structural features, comprising a fluorinated phenylboronic acid scaffold appended with a morpholine amide, offer medicinal chemists a versatile handle for introducing this motif into target molecules. The boronic acid functionality serves as a linchpin for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with a wide array of substrates.[5] The fluorine substituent can enhance metabolic stability and modulate the physicochemical properties of the final compound, while the morpholine moiety is often incorporated to improve aqueous solubility and pharmacokinetic profiles.

This guide delineates a reliable synthetic pathway to access this important building block, focusing on practical execution and a thorough understanding of the underlying chemical principles.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule suggests a two-step approach. The primary disconnection is at the carbon-boron bond, leading back to an aryl halide precursor. A subsequent disconnection of the amide bond points to a commercially available fluorinated benzoic acid derivative and morpholine as the starting materials.

Caption: Retrosynthetic analysis of the target molecule.

This strategy offers a convergent and efficient route, utilizing readily accessible starting materials. The key transformations are:

-

Amide Bond Formation: The synthesis of the intermediate, (4-bromo-2-fluorophenyl)(morpholino)methanone, via the coupling of 4-bromo-2-fluorobenzoic acid and morpholine.

-

Miyaura Borylation: The palladium-catalyzed cross-coupling of the aryl bromide intermediate with a boron source, typically bis(pinacolato)diboron, to yield the desired boronic acid pinacol ester, which can then be hydrolyzed to the final product.[5]

Detailed Experimental Protocol

Part 1: Synthesis of (4-Bromo-2-fluorophenyl)(morpholino)methanone

The initial step involves the formation of an amide bond between 4-bromo-2-fluorobenzoic acid and morpholine. This transformation can be achieved through various coupling agents. A common and effective method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 4-Bromo-2-fluorobenzoic acid | 219.01 | 5.00 g | 22.8 |

| Morpholine | 87.12 | 2.18 mL | 25.1 |

| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 5.18 g | 25.1 |

| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.28 g | 2.28 |

| Dichloromethane (DCM), anhydrous | - | 100 mL | - |

| 1 M Hydrochloric acid | - | 50 mL | - |

| Saturated sodium bicarbonate solution | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous magnesium sulfate | - | - | - |

Procedure:

-

To a stirred solution of 4-bromo-2-fluorobenzoic acid (5.00 g, 22.8 mmol) in anhydrous dichloromethane (100 mL) at room temperature, add morpholine (2.18 mL, 25.1 mmol, 1.1 eq) and a catalytic amount of DMAP (0.28 g, 2.28 mmol, 0.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

In a separate flask, dissolve DCC (5.18 g, 25.1 mmol, 1.1 eq) in anhydrous dichloromethane (20 mL).

-

Add the DCC solution dropwise to the cooled reaction mixture over 15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of cold dichloromethane.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1 M hydrochloric acid (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford (4-bromo-2-fluorophenyl)(morpholino)methanone as a white solid.

Expected Yield: 85-95%

Part 2: Synthesis of this compound Pinacol Ester

The second step is a Miyaura borylation reaction, a powerful method for the formation of carbon-boron bonds.[5] This reaction utilizes a palladium catalyst to couple the aryl bromide with bis(pinacolato)diboron.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| (4-Bromo-2-fluorophenyl)(morpholino)methanone | 288.12 | 5.00 g | 17.4 |

| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 4.86 g | 19.1 |

| Potassium acetate (KOAc) | 98.14 | 5.12 g | 52.2 |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 731.70 | 0.64 g | 0.87 |

| 1,4-Dioxane, anhydrous | - | 100 mL | - |

| Ethyl acetate | - | - | - |

| Hexanes | - | - | - |

| Water | - | - | - |

| Brine | - | - | - |

| Anhydrous sodium sulfate | - | - | - |

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine (4-bromo-2-fluorophenyl)(morpholino)methanone (5.00 g, 17.4 mmol), bis(pinacolato)diboron (4.86 g, 19.1 mmol, 1.1 eq), potassium acetate (5.12 g, 52.2 mmol, 3.0 eq), and Pd(dppf)Cl₂ (0.64 g, 0.87 mmol, 0.05 eq).

-

Add anhydrous 1,4-dioxane (100 mL) to the flask.

-

Heat the reaction mixture to 80-90 °C and stir for 8-12 hours. Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the palladium catalyst. Wash the celite pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford this compound pinacol ester as a white to off-white solid.

Expected Yield: 70-85%

Part 3: Hydrolysis to this compound

The final step is the hydrolysis of the pinacol ester to the free boronic acid. This is typically achieved under acidic conditions.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| This compound pinacol ester | 335.19 | 5.00 g | 14.9 |

| Acetone | - | 50 mL | - |

| 1 M Hydrochloric acid | - | 20 mL | - |

| Diethyl ether | - | - | - |

| Water | - | - | - |

Procedure:

-

Dissolve the this compound pinacol ester (5.00 g, 14.9 mmol) in a mixture of acetone (50 mL) and 1 M hydrochloric acid (20 mL).

-

Stir the mixture vigorously at room temperature for 4-6 hours.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Wash the combined organic extracts with water (2 x 30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid.

Expected Yield: >90%

Synthetic Workflow Diagram

Caption: Synthetic workflow for the target molecule.

Discussion of Critical Parameters and Mechanistic Insights

-

Amide Coupling: The choice of coupling agent is critical for high yields and purity. While DCC is effective, other reagents such as HATU or EDC can also be employed, particularly if racemization is a concern with chiral substrates. The use of a non-nucleophilic base like triethylamine (if starting from the acid chloride) or a catalyst like DMAP is essential to facilitate the reaction. Anhydrous conditions are crucial to prevent hydrolysis of the activated acid intermediate.

-

Miyaura Borylation: The selection of the palladium catalyst, ligand, and base is paramount for the success of the borylation reaction. Pd(dppf)Cl₂ is a robust and commonly used catalyst for this transformation. The base, typically a weak one like potassium acetate, is crucial to avoid premature Suzuki-Miyaura coupling of the product with the starting material. Anhydrous and oxygen-free conditions are necessary to prevent catalyst deactivation and side reactions.

-

Hydrolysis: The hydrolysis of the pinacol ester is generally a straightforward process. The use of a biphasic system or a co-solvent like acetone facilitates the reaction by improving the solubility of the ester. The progress of the hydrolysis can be monitored by the disappearance of the pinacol signals in the ¹H NMR spectrum.

Safety Considerations

-

DCC: N,N'-Dicyclohexylcarbodiimide is a potent skin sensitizer and should be handled with appropriate personal protective equipment (gloves, lab coat, and safety glasses).

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.

-

Solvents: Dichloromethane and 1,4-dioxane are hazardous solvents and should be handled with care in a fume hood.

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. By following the outlined procedures and paying close attention to the critical parameters, researchers can efficiently access this valuable building block for their drug discovery and development programs. The strategic combination of a robust amide coupling and a modern palladium-catalyzed borylation reaction exemplifies a practical approach to the synthesis of highly functionalized aromatic compounds.

References

An In-Depth Technical Guide to 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic Acid: A Key Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Functionalized Phenylboronic Acids

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel molecular entities with enhanced potency, selectivity, and pharmacokinetic profiles are paramount. Phenylboronic acids have emerged as indispensable building blocks in this endeavor, largely due to their versatility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] This guide focuses on a particularly valuable derivative, 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid, detailing its properties, synthesis, and applications, thereby providing a comprehensive resource for researchers engaged in the discovery and development of new therapeutics.

The unique structural features of this compound—a boronic acid moiety for versatile C-C bond formation, a fluorine atom to modulate electronic properties and metabolic stability, and a morpholine-4-carbonyl group to enhance solubility and provide a key interaction point with biological targets—make it a highly sought-after component in the synthesis of complex drug candidates.[3][4]

Section 1: Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective utilization in synthesis and drug design.

Core Chemical Identity

The fundamental identifiers for this compound are summarized in the table below, providing a quick reference for researchers.[3][5]

| Property | Value |

| CAS Number | 1072951-41-7[3] |

| Molecular Formula | C₁₁H₁₃BFNO₄[3] |

| Molecular Weight | 253.03 g/mol [3] |

| IUPAC Name | (2-Fluoro-5-(morpholine-4-carbonyl)phenyl)boronic acid |

| SMILES | O=C(N1CCOCC1)C2=CC(B(O)O)=C(F)C=C2[3] |

Predicted Physicochemical Characteristics

| Property | Predicted Value | Significance in Drug Discovery |

| Topological Polar Surface Area (TPSA) | 70 Ų[3] | Influences membrane permeability and oral bioavailability. |

| LogP | -1.0221[3] | Indicates the compound's hydrophilicity, affecting solubility and distribution. |

| Hydrogen Bond Acceptors | 4[3] | Key for molecular recognition and binding to biological targets. |

| Hydrogen Bond Donors | 2[3] | Contributes to solubility and target binding. |

| Rotatable Bonds | 2[3] | Relates to conformational flexibility and binding entropy. |

The morpholine moiety is a well-established pharmacophore in medicinal chemistry, often incorporated to improve aqueous solubility, metabolic stability, and to serve as a hydrogen bond acceptor in interactions with biological targets.[3][4] The fluorine atom, on the other hand, can enhance binding affinity through favorable electrostatic interactions and can block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.[6]

Figure 1: Chemical structure of the title compound.

Section 2: Synthesis and Handling

Proposed Synthetic Pathway

A common strategy for the synthesis of arylboronic acids is the Miyaura borylation, which involves the palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent.

Figure 2: Proposed synthetic workflow.

Step-by-Step Conceptual Protocol:

-

Carbonylative Coupling: The synthesis would likely commence with a palladium-catalyzed carbonylative coupling of a suitable di-halogenated benzene derivative, such as 1-bromo-2-fluoro-5-iodobenzene, with morpholine. This reaction introduces the morpholine-4-carbonyl moiety at the 5-position.

-

Miyaura Borylation: The resulting (5-bromo-4-fluorophenyl)(morpholino)methanone would then undergo a Miyaura borylation reaction. This involves the palladium-catalyzed coupling with a diboron reagent, such as bis(pinacolato)diboron, to introduce the boronic acid functionality (as its pinacol ester) at the position of the remaining halogen.

-

Hydrolysis: Finally, the boronic ester is hydrolyzed under acidic conditions to yield the desired this compound.

Safety and Handling

As with all boronic acids, appropriate safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[9][10][11][12]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[9][10] Avoid contact with skin and eyes.[9][10]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents and strong acids.[3] The compound should be stored at 2-8°C for long-term stability.[3]

Section 3: Reactivity and Synthetic Applications

The primary utility of this compound lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful C-C bond-forming reaction allows for the facile synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceutically active compounds.[2][13][14][15]

The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst.

Figure 3: The Suzuki-Miyaura catalytic cycle.

Key Steps in the Catalytic Cycle:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an organic halide (R-X), forming a Pd(II) complex.

-

Transmetalation: In the presence of a base, the boronic acid is activated, and the aryl group is transferred from the boron atom to the palladium center.

-

Reductive Elimination: The two organic moieties on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Exemplary Protocol for Suzuki-Miyaura Coupling

The following is a general, illustrative protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent system is often necessary for specific substrates.[16]

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

-

Solvent (e.g., a mixture of dioxane and water)

Procedure:

-

To a reaction vessel, add the aryl bromide, this compound, palladium catalyst, and base.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent system.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

The crude product is then purified by column chromatography or recrystallization.

Section 4: Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in this compound make it a valuable building block for the synthesis of a wide range of biologically active molecules.

-

Kinase Inhibitors: The morpholine moiety is frequently found in kinase inhibitors, where it can form key hydrogen bonds with the hinge region of the kinase domain.[17]

-

GPCR Modulators: The overall physicochemical properties of this building block are well-suited for the synthesis of ligands for G-protein coupled receptors.

-

Protein Degraders: This compound is also classified as a building block for protein degraders, suggesting its utility in the burgeoning field of targeted protein degradation.[12]

The ability to rapidly generate libraries of compounds with diverse biaryl cores using this building block is a significant advantage in lead optimization campaigns.

Conclusion

This compound is a strategically designed building block that offers a powerful combination of features for modern drug discovery. Its utility in Suzuki-Miyaura cross-coupling reactions, coupled with the favorable physicochemical properties imparted by the fluorine and morpholine-4-carbonyl substituents, makes it an invaluable tool for the synthesis of novel and complex drug candidates. This guide provides a foundational understanding of its properties and applications, empowering researchers to leverage this versatile compound in their pursuit of new and improved therapeutics.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. rose-hulman.edu [rose-hulman.edu]

- 3. chemscene.com [chemscene.com]

- 4. 2-Fluorophenylboronic acid(1993-03-9) 1H NMR [m.chemicalbook.com]

- 5. aobchem.com [aobchem.com]

- 6. Synthesis and biological properties of 2-, 5-, and 6-fluoronorepinephrines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. pentachemicals.eu [pentachemicals.eu]

- 12. redox.com [redox.com]

- 13. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scribd.com [scribd.com]

- 15. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid molecular weight

An In-Depth Technical Guide to 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic Acid: A Keystone Building Block in Modern Drug Discovery

Abstract

This compound is a highly functionalized synthetic building block of significant interest to researchers in medicinal chemistry and drug development. Its unique tripartite structure, featuring a reactive boronic acid, an electron-withdrawing fluorine atom, and a solubilizing morpholine amide moiety, makes it an exceptionally valuable reagent. This guide provides a comprehensive overview of its physicochemical properties, strategic applications in drug discovery—particularly as a component in protein degraders—and practical methodologies for its use. By explaining the causal relationships behind its molecular design and experimental utility, this document serves as a technical resource for scientists aiming to leverage this compound for the synthesis of novel therapeutics.

Physicochemical Characterization and Molecular Rationale

The utility of any chemical building block is defined by its physical and chemical properties. This compound has been specifically designed to balance reactivity, stability, and desirable pharmacokinetic characteristics.

Core Properties

A summary of the essential quantitative data for this compound is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 253.03 g/mol | [1][2][3] |

| Molecular Formula | C₁₁H₁₃BFNO₄ | [1][2][4] |

| CAS Number | 1072951-41-7 | [1][2][4][5] |

| Typical Purity | ≥97% | [2][3][4] |

| Appearance | White to off-white solid | [6] |

| Storage Conditions | 2-8°C, sealed in dry conditions | [1][4] |

| Topological Polar Surface Area (TPSA) | 70 Ų | [1] |

| LogP (calculated) | -1.0221 | [1] |

Deconstruction of the Molecular Architecture

The power of this reagent lies in the synergistic contribution of its three key functional groups:

-

The Phenylboronic Acid Moiety: This group is the reactive center for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[7] This reaction is a cornerstone of modern medicinal chemistry, enabling the efficient formation of carbon-carbon bonds to construct complex biaryl systems, which are common motifs in drug candidates.[7] The boronic acid provides a stable, yet sufficiently reactive, handle for predictable and high-yield synthetic transformations.

-

The Fluorine Atom: The placement of a fluorine atom ortho to the boronic acid is a deliberate strategic choice. Fluorine is a bioisostere of a hydrogen atom but possesses high electronegativity. Its presence can significantly modulate the electronic properties of the aromatic ring, influencing the compound's pKa and reactivity. From a drug development perspective, strategic fluorination is a well-established technique to enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability.[7]

-

The Morpholine-4-carbonyl Group: The morpholine ring is a privileged structure in medicinal chemistry, particularly for central nervous system (CNS) drug discovery.[8] Its inclusion here serves several purposes. Firstly, the morpholine group often improves aqueous solubility and overall pharmacokinetic properties. Secondly, the amide linkage provides a rigid conformational constraint while the morpholine ring itself can participate in crucial hydrogen bonding interactions within a protein's active site. This makes the entire substituent not just a solubilizing tail, but a potential pharmacophore that contributes directly to biological activity.[8]

Strategic Application in Drug Discovery

While broadly applicable, this compound is particularly valuable as a "Protein Degrader Building Block".[2] This positions it at the forefront of targeted protein degradation, a revolutionary therapeutic modality.

Role in Targeted Protein Degradation (e.g., PROTACs)

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins. They consist of two ligands—one that binds the target protein and one that recruits an E3 ubiquitin ligase—connected by a chemical linker. This building block is ideally suited for incorporation into the E3 ligase-binding portion or the linker of a PROTAC.

The diagram below illustrates the general workflow of PROTAC-mediated protein degradation and highlights where a building block such as this would be integrated.

Caption: Integration of the building block into a PROTAC synthesis workflow.

The causality is clear: the boronic acid enables a robust Suzuki coupling to construct the E3 ligase ligand, while the fluoro-morpholine portion imparts favorable physicochemical properties essential for the final PROTAC molecule's efficacy and cell permeability.

Synthetic Considerations and Methodologies

A deep understanding of a building block requires knowledge of its synthesis. While proprietary methods may vary, a plausible and logical synthetic route can be designed based on established organometallic chemistry principles.

Retrosynthetic Analysis and Proposed Workflow

A logical approach to synthesizing this molecule involves three key transformations:

-

Amidation: Formation of the amide bond between a suitable benzoic acid derivative and morpholine.

-

Directed Ortho-Metalation (DoM): A powerful strategy where an existing functional group directs deprotonation to an adjacent position.

-

Borylation: Trapping the resulting aryl anion with a boron electrophile to form the boronic acid (or a boronate ester precursor).

The following diagram outlines this proposed synthetic pathway.

Caption: A plausible synthetic workflow for the target molecule.

Example Protocol: Miyaura Borylation

The borylation step is critical. The following is a representative, self-validating protocol for converting an aryl halide (like the brominated intermediate shown above) to a boronate ester, which is then hydrolyzed to the final boronic acid. The rationale for each step is included to ensure trustworthiness and reproducibility.

Objective: To install a boronate ester group onto the (4-Bromo-3-fluorophenyl)(morpholino)methanone intermediate.

Materials:

-

(4-Bromo-3-fluorophenyl)(morpholino)methanone (1.0 eq)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

-

Potassium Acetate (KOAc) (3.0 eq)

-

Anhydrous 1,4-Dioxane

Procedure:

-

Inert Atmosphere: To a flame-dried round-bottom flask, add the aryl bromide, B₂pin₂, Pd(dppf)Cl₂, and KOAc.

-

Causality: This reaction is sensitive to oxygen and moisture. An inert atmosphere (Nitrogen or Argon) is crucial to prevent catalyst degradation and unwanted side reactions.

-

-

Solvent Addition: Evacuate and backfill the flask with an inert gas three times. Add anhydrous dioxane via syringe.

-

Causality: Dioxane is an excellent solvent for this reaction, and using an anhydrous grade is essential to prevent premature hydrolysis of the boronate ester and B₂pin₂.

-

-

Reaction: Stir the mixture at 80-90 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Causality: Heat is required to drive the catalytic cycle. KOAc acts as the base necessary for the transmetalation step. Monitoring ensures the reaction is stopped at completion, preventing byproduct formation.

-

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

-

Causality: Celite filtration is a standard and effective method for removing heterogeneous catalyst residues.

-

-

Purification (Boronate Ester): Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

-

Hydrolysis to Boronic Acid: Dissolve the purified boronate ester in a solvent mixture (e.g., THF/water). Add an acid (e.g., 1M HCl) and stir vigorously until cleavage is complete (monitored by LC-MS).

-

Causality: The pinacol ester is a protecting group for the boronic acid. Acidic hydrolysis is the standard method for deprotection to yield the final, more polar product.

-

-

Final Isolation: Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate to yield the final product.

Quality Control, Handling, and Storage

To ensure the integrity of experimental results, strict adherence to handling and QC protocols is mandatory.

-

Quality Control: The identity and purity of this compound should be verified upon receipt and periodically thereafter. Standard analytical techniques include:

-

¹H and ¹⁹F NMR: To confirm the chemical structure and absence of proton- or fluorine-containing impurities.

-

LC-MS: To confirm the molecular weight and assess purity.

-

-

Handling: As with most boronic acids, this compound should be handled in a well-ventilated area. It is classified as a warning-level hazard, with statements indicating potential for skin, eye, and respiratory irritation.[4]

-

Storage: The compound is susceptible to dehydration/trimerization (forming boroxines). It must be stored sealed in a dry environment at the recommended temperature of 2-8°C to maintain its reactivity and integrity.[1][4]

Conclusion

This compound is more than a simple chemical reagent; it is a product of rational molecular design tailored for the challenges of modern drug discovery. Its combination of a versatile reactive handle, a metabolically stabilizing fluorine atom, and a pharmacokinetically favorable morpholine amide group makes it a powerful tool for synthesizing complex molecules. For researchers developing targeted therapies, particularly in the burgeoning field of protein degradation, this building block offers a reliable and strategic starting point for innovation.

References

- 1. chemscene.com [chemscene.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Novachemistry-product-info [novachemistry.com]

- 4. aobchem.com [aobchem.com]

- 5. 1072951-41-7|(2-Fluoro-5-(morpholine-4-carbonyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 6. This compound [cymitquimica.com]

- 7. nbinno.com [nbinno.com]

- 8. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid safety data sheet

An In-Depth Technical Guide to the Safe Handling and Application of 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid

Introduction

This compound is a specialized building block of significant interest to researchers, scientists, and drug development professionals. Its utility, primarily in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, makes it a valuable reagent for constructing complex organic molecules, particularly in the field of medicinal chemistry. The presence of the fluoro-, morpholine-carbonyl-, and boronic acid moieties provides a unique combination of reactivity and structural properties.

However, as with any laboratory chemical, a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth analysis of the safety data, handling procedures, and emergency protocols for this compound. It moves beyond a simple recitation of facts to explain the causality behind safety measures, empowering researchers to work with this reagent confidently and safely.

Compound Identification and Hazard Classification

Proper identification and understanding the formal hazard classification are the foundation of safe chemical handling. This information is typically found on the supplier's Safety Data Sheet (SDS) and product label.

| Identifier | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 1072951-41-7 | [1][2][3][4][5] |

| Molecular Formula | C₁₁H₁₃BFNO₄ | [1][4] |

| Molecular Weight | 253.03 g/mol | [1][2] |

Globally Harmonized System (GHS) Classification

Based on available data, this compound is classified as follows.[4] It is crucial to always refer to the specific SDS provided by your supplier, as classifications can vary.

-

GHS Pictogram:

-

Signal Word: Warning [4]

-

Hazard Statements:

-

H315: Causes skin irritation. [4] This indicates that direct contact with the skin is likely to cause inflammation, redness, or itching.

-

H319: Causes serious eye irritation. [4] Contact with the eyes can lead to significant, potentially damaging, irritation.

-

H335: May cause respiratory irritation. [4] Inhalation of the dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.

-

-

Precautionary Statements:

Expert Insight: Structural Hazard Considerations

The hazard profile of this molecule can be understood by considering its constituent parts. Phenylboronic acids as a class are known irritants.[6] The fine, dusty nature of many solid boronic acids increases the risk of inhalation and inadvertent contact. Furthermore, while the morpholine amide is generally a stable functional group, the overall reactivity of the molecule in synthetic applications necessitates careful handling to avoid unintended reactions.

Toxicological Profile and Exposure Control

Understanding the routes of exposure and implementing robust controls are critical to mitigating risk.

-

Acute Effects: The primary acute hazards are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.[4][6] Ingestion may be harmful, a common feature of many phenylboronic acid derivatives.[7]

Occupational Exposure Limits (OELs)

Specific OELs for this compound have not been established. However, OSHA has set limits for related compounds like Boron Oxide, which can serve as a conservative reference point.

| Agency | Compound | Limit | Type |

| OSHA | Boron Oxide | 15 mg/m³ | PEL-TWA (Total Dust)[11][12] |

| NIOSH | Boron Oxide | 10 mg/m³ | REL-TWA[12] |

PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TWA: Time-Weighted Average.

Core Protocol: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential.

-

Engineering Controls (Primary Barrier):

-

Fume Hood: All manipulations of the solid compound (weighing, transferring) and its solutions must be performed inside a certified chemical fume hood.[9] This is the most critical control measure to prevent inhalation of dust.

-

Ventilation: Ensure the laboratory has adequate general ventilation to handle any fugitive emissions.

-

-

Administrative Controls:

-

Designated Area: Designate a specific area within the fume hood for working with this compound to prevent cross-contamination.

-

Training: Ensure all personnel are trained on the specific hazards and handling procedures outlined in this guide and the compound's SDS.

-

-

Personal Protective Equipment (PPE) (Secondary Barrier):

-

Eye Protection: Chemical safety goggles are mandatory.[6][13] A face shield should be worn over goggles if there is a significant risk of splashing.

-

Hand Protection: Chemical-resistant nitrile gloves are required. Always inspect gloves before use and use proper removal technique to avoid skin contact.[13]

-

Protective Clothing: A flame-resistant lab coat must be worn and kept fully buttoned.[9]

-

Caption: PPE selection workflow for handling the compound.

Physicochemical Properties and Reactivity

Understanding the physical properties and chemical reactivity is key to safe storage and use.

| Property | Value / Description | Source / Implication |

| Appearance | Off-white to white solid/powder | Visual confirmation of the material. |

| Odor | Odorless | [14] Lack of odor does not mean lack of hazard. |

| Stability | Hygroscopic solid.[7][15] | Store in a dry environment. Absorption of water can affect reagent stoichiometry and stability. |

| Conditions to Avoid | Humidity, moisture, strong oxidizing agents, excess heat.[7][15][16] | Prevents degradation and hazardous reactions. |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases.[15][16] | Risk of vigorous or exothermic reactions.[7] |

| Hazardous Decomposition | Under fire conditions, may produce carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), hydrogen fluoride, and boron oxides.[15][16] | Firefighting requires a self-contained breathing apparatus (SCBA).[8][15] |

Expert Insight: The Boroxine Equilibrium

A critical, often overlooked, aspect of boronic acid chemistry is their tendency to undergo dehydration to form cyclic trimeric anhydrides known as boroxines. This is an equilibrium process that is sensitive to the presence of water. Storing the compound in a desiccated environment is not just to prevent decomposition, but to ensure the molecular weight and stoichiometry are accurate for reactions. Inconsistent results in Suzuki couplings can sometimes be traced back to improperly stored boronic acids with a high boroxine content.

Safe Handling, Storage, and Disposal Protocols

A systematic approach to handling, storage, and disposal is mandatory.

Protocol: Step-by-Step Safe Handling

-

Preparation: Before handling, ensure the fume hood is operational, the work area is clean, and all required PPE is donned correctly.

-

Weighing: Weigh the solid compound in the fume hood on a disposable weigh boat or directly into the reaction vessel. Use anti-static tools if necessary. The goal is to minimize the generation of airborne dust.

-

Transfer & Dissolution: Add the solid to the reaction vessel within the hood. Slowly add the solvent to dissolve the solid, keeping the vessel covered as much as possible to avoid splashes.

-

Post-Handling: Immediately after use, tightly cap the reagent bottle. Decontaminate the spatula and work surface with an appropriate solvent (e.g., isopropanol) and wipe. Dispose of all contaminated disposables as hazardous waste.

-

Glove Removal: Remove gloves using the proper technique (peeling them off without touching the outer surface) and wash hands thoroughly with soap and water.

Storage Requirements

-

Atmosphere: The container should be tightly sealed to protect from moisture.[6][9] For long-term storage, consider a desiccator cabinet.

Disposal Protocol

All waste containing this compound, whether solid, in solution, or as contaminated materials (gloves, wipes, weigh boats), must be treated as hazardous chemical waste.[13]

-

Segregation: Collect waste in a designated, clearly labeled, and sealed hazardous waste container.[13] Do not mix with other waste streams unless approved by your institution's Environmental Health & Safety (EHS) department.

-

Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and associated hazards (Irritant).[13]

-

Disposal: Follow your institution's specific procedures for hazardous waste pickup and disposal. Never pour boronic acid waste down the drain.[8][13]

Caption: Decision tree for proper waste segregation.

Emergency and First-Aid Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

| Emergency Scenario | Immediate Response Protocol |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6][8] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6] |

| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6][8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[15] |

| Spill | Evacuate the area. If the spill is contained within a fume hood, close the sash. Wear appropriate PPE (respirator, goggles, gloves, lab coat). Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the material into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after cleanup is complete.[9] |

| Fire | Use a dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam extinguisher.[15] Firefighters must wear a self-contained breathing apparatus (SCBA) to protect against hazardous decomposition products.[8][15] |

Conclusion

This compound is a powerful tool for chemical synthesis. Its effective and safe use hinges on a foundation of respect for its potential hazards. By adhering to the principles of engineering controls, diligent use of personal protective equipment, and systematic protocols for handling and disposal, researchers can confidently integrate this reagent into their workflows. The core principle must always be the minimization of exposure—As Low As Reasonably Practicable (ALARP). Proactive safety is not a barrier to discovery; it is an integral component of rigorous, reproducible, and responsible science.

References

- 1. chemscene.com [chemscene.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 1072951-41-7|(2-Fluoro-5-(morpholine-4-carbonyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 4. aobchem.com [aobchem.com]

- 5. Novachemistry-product-info [novachemistry.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. carlroth.com [carlroth.com]

- 8. laballey.com [laballey.com]

- 9. IsoLab - Boric Acid [isolab.ess.washington.edu]

- 10. carlroth.com [carlroth.com]

- 11. PUBLIC HEALTH STATEMENT - Toxicological Profile for Boron - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. BORON OXIDE | Occupational Safety and Health Administration [osha.gov]

- 13. benchchem.com [benchchem.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.pt [fishersci.pt]

A Technical Guide to 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid: Commercial Availability, Applications, and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid, a specialized organoboron compound, has emerged as a valuable reagent in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique trifunctional structure—featuring a boronic acid, a fluoro group, and a morpholine carboxamide—offers a powerful combination of reactivity and molecular scaffolding capabilities.

The boronic acid moiety serves as a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern carbon-carbon bond formation.[1] The strategic placement of a fluorine atom can significantly influence the physicochemical properties of the final molecule, often enhancing metabolic stability, binding affinity, and bioavailability.[2] Furthermore, the morpholine-4-carbonyl group provides a polar, hydrogen-bond accepting feature that can improve solubility and pharmacokinetic profiles of drug candidates.[3] This guide provides an in-depth overview of the commercial availability, key properties, applications, and handling of this important synthetic building block.

Chemical Properties and Specifications

This compound is commercially available from a range of suppliers, typically as a solid with high purity. Below is a summary of its key chemical identifiers and properties.

| Property | Value | Source(s) |

| CAS Number | 1072951-41-7 | [3][4] |

| Molecular Formula | C₁₁H₁₃BFNO₄ | [3] |

| Molecular Weight | 253.03 g/mol | [3] |

| Appearance | Solid | [5] |

| Purity | ≥98% | [3][5] |

| SMILES | O=C(N1CCOCC1)C2=CC(B(O)O)=C(F)C=C2 | [3] |

| InChI Key | PGPWWCUYTSKDEA-UHFFFAOYSA-N | [5] |

Commercial Availability

This reagent is readily accessible through various chemical suppliers that specialize in providing building blocks for research and development. When sourcing this compound, it is crucial to verify the purity and obtain a certificate of analysis.

Table of Commercial Suppliers:

| Supplier | Product Number Example | Purity |

| ChemScene | CS-0174114 | ≥98% |

| BLDpharm | BD00798603 | - |

| Ambeed, Inc. | AMBH990F748F | - |

| CymitQuimica | IN-DA003BN4 | 98% |

Note: This is not an exhaustive list, and availability may vary. Researchers should consult supplier websites for current stock and pricing.

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful reaction enables the formation of a carbon-carbon bond between the boronic acid and an organic halide or triflate, catalyzed by a palladium complex.

A notable example of its application is found in the synthesis of complex heterocyclic compounds with potential therapeutic applications. For instance, it has been utilized in the preparation of substituted phenoxymethyl derivatives, as described in a patent from F. Hoffmann-La Roche AG.[6][7]

Reaction Scheme Example:

Caption: Generalized Suzuki-Miyaura coupling reaction.

In the patented synthesis, this compound was successfully coupled with an iodo-substituted benzonitrile derivative to yield the desired biaryl product with a reported yield of 15%.[7][8] This demonstrates the utility of this boronic acid in constructing complex molecular architectures that are of interest in drug discovery.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following is a generalized, step-by-step protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is based on established methods for similar fluorinated boronic acids and should be optimized for specific substrates.[9][10][11]

Materials:

-

Aryl halide (1.0 eq)

-

This compound (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

-

Inert atmosphere (Nitrogen or Argon)

-

Reaction vessel (e.g., Schlenk flask or sealed vial)

Procedure:

-

Preparation: To a dry reaction vessel, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), palladium catalyst (2-5 mol%), and base (2-3 eq).

-

Inerting: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add the degassed solvent via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Safe Handling and Storage

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Safety Precautions:

-

Inhalation: Avoid breathing dust. May cause respiratory irritation.

-

Skin Contact: Causes skin irritation.

-

Eye Contact: Causes serious eye irritation.

-

Ingestion: Harmful if swallowed.

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly sealed.

-

Recommended storage temperature is typically 2-8°C.[3]

Conclusion

This compound is a commercially available and highly versatile building block for organic synthesis, particularly in the field of drug discovery. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex biaryl structures incorporating fluorine and morpholine moieties, which are known to impart favorable properties to bioactive molecules. By following established protocols and adhering to proper safety procedures, researchers can effectively leverage this reagent to advance their synthetic and medicinal chemistry programs.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. chemscene.com [chemscene.com]

- 4. 1072951-41-7|(2-Fluoro-5-(morpholine-4-carbonyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 5. This compound [cymitquimica.com]

- 6. CN108026077A - è¯æ°§åºç²åºè¡çç© - Google Patents [patents.google.com]

- 7. CN108026077B - è¯æ°§åºç²åºè¡çç© - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues [mdpi.com]

Spectroscopic Characterization of 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic Acid: A Technical Guide for Drug Development Professionals

Introduction: The Significance of Substituted Phenylboronic Acids in Modern Drug Discovery

Phenylboronic acids and their derivatives have emerged as indispensable building blocks in contemporary medicinal chemistry and drug development.[1][2] Their unique ability to form reversible covalent bonds with diols makes them valuable for creating sensors and drug delivery systems that respond to biological cues, such as glucose levels.[3][4][5][6] Furthermore, their utility in Suzuki-Miyaura cross-coupling reactions has cemented their role in the synthesis of complex bioactive molecules.[1] The compound of interest, 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid, incorporates several key pharmacophoric features: a fluorinated phenyl ring, a morpholine amide, and a boronic acid moiety. This combination of functionalities suggests its potential as a versatile intermediate in the synthesis of novel therapeutic agents.[7][8]

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of this compound (Figure 1). By presenting and interpreting its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required for its unambiguous identification, quality control, and further application in synthetic workflows. The methodologies and interpretations presented herein are grounded in established scientific principles and best practices for the analytical characterization of small molecules.

Molecular Structure and Key Features

A foundational understanding of the molecule's structure is paramount for the accurate interpretation of its spectroscopic data.

Figure 1: Chemical structure of this compound.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1228835-94-7 | Internal Data |

| Molecular Formula | C₁₁H₁₃BFNO₄ | Internal Data |

| Molecular Weight | 253.03 g/mol | Internal Data |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Experimental Protocol: A Rationale-Driven Approach

A standardized protocol for NMR analysis ensures data reproducibility and quality.

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[9][10] The choice of solvent is critical; DMSO-d₆ is often preferred for boronic acids due to its ability to solubilize polar compounds and prevent the rapid exchange of the boronic acid protons.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[11] Higher field strengths provide better signal dispersion and resolution, which is crucial for resolving complex spin systems.

-

¹H NMR Acquisition:

-

Rationale: To obtain a proton spectrum with a good signal-to-noise ratio.

-

Parameters: A standard pulse sequence (e.g., zg30) is typically used. A sufficient number of scans (e.g., 16-64) are averaged to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Rationale: To observe all carbon environments, including quaternary carbons.

-

Parameters: A proton-decoupled pulse sequence (e.g., zgpg30) is employed to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE). A longer acquisition time and a larger number of scans are required due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Rationale: To confirm the presence and environment of the fluorine atom.

-

Parameters: A simple pulse-acquire sequence is sufficient. The large chemical shift range of ¹⁹F provides high sensitivity to the electronic environment.

-

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum provides a roadmap for what to expect during experimental analysis. Online prediction tools can offer valuable initial estimates.[12][13]

Table 2: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |

| ~8.0-8.5 | br s | 2H | B(OH )₂ | Boronic acid protons are acidic and often appear as a broad singlet. Their chemical shift is concentration and solvent-dependent. |

| ~7.6-7.8 | m | 1H | Ar-H | Aromatic proton ortho to the boronic acid group and meta to the fluorine. |

| ~7.4-7.6 | m | 1H | Ar-H | Aromatic proton meta to both the boronic acid and fluorine. |

| ~7.1-7.3 | t | 1H | Ar-H | Aromatic proton ortho to the fluorine, showing coupling to the adjacent aromatic protons and the fluorine atom. |

| ~3.6-3.8 | m | 4H | -N(CH₂CH₂-)₂O | Morpholine protons adjacent to the nitrogen atom are deshielded by the amide carbonyl. |

| ~3.4-3.6 | m | 4H | -N(-CH₂CH₂-)₂O | Morpholine protons adjacent to the oxygen atom. |

Predicted ¹³C NMR Spectral Data

¹³C NMR provides crucial information about the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |

| ~165-170 | C =O | Amide carbonyl carbons typically resonate in this downfield region. |

| ~158-162 (d) | C -F | The carbon directly attached to the highly electronegative fluorine atom is significantly deshielded and appears as a doublet due to C-F coupling. |

| ~130-135 | Ar-C | Aromatic carbons. |

| ~125-130 (d) | Ar-C | Aromatic carbon coupled to fluorine. |

| ~115-120 (d) | Ar-C | Aromatic carbon ortho to the fluorine, showing a large C-F coupling constant. |

| ~110-115 | C -B | The carbon attached to the boron is typically shielded relative to other aromatic carbons. |

| ~66-68 | -N(-CH₂C H₂-)₂O | Morpholine carbons adjacent to the oxygen atom. |

| ~42-48 | -N(C H₂CH₂-)₂O | Morpholine carbons adjacent to the nitrogen atom. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Experimental Protocol: Ensuring High-Quality Spectra

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is highly recommended as it requires minimal sample preparation.[14][15][16] Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.[17][18]

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a blank KBr pellet is recorded and automatically subtracted from the sample spectrum.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups.

Table 4: Predicted IR Absorption Frequencies and Assignments

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3500-3200 | Broad, Strong | O-H stretch | Characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid. |

| ~3100-3000 | Medium | Aromatic C-H stretch | Typical for C-H bonds on a benzene ring. |

| ~2950-2850 | Medium | Aliphatic C-H stretch | Arising from the CH₂ groups of the morpholine ring. |

| ~1630-1600 | Strong | C=O stretch (Amide I) | The amide carbonyl group gives a strong and characteristic absorption in this region. |

| ~1600-1450 | Medium-Strong | Aromatic C=C stretch | Skeletal vibrations of the phenyl ring. |

| ~1360-1300 | Strong | B-O stretch | Characteristic vibration for the boronic acid moiety. |

| ~1250-1200 | Strong | C-N stretch | Stretching vibration of the amide C-N bond. |

| ~1115 | Strong | C-O-C stretch | Asymmetric stretching of the ether linkage in the morpholine ring. |

| ~1050-1000 | Strong | C-F stretch | The carbon-fluorine bond absorption. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.[19][20][21][22]

Experimental Protocol: A Guide to ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid to promote protonation for positive ion mode.[19]

-

Instrumentation: Introduce the sample solution into the ESI source of a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected to be the base peak. Tandem MS (MS/MS) can be performed on the [M+H]⁺ ion to induce fragmentation and obtain further structural information.

Predicted Mass Spectrum and Fragmentation

The mass spectrum will provide the molecular weight, and the fragmentation pattern will confirm the connectivity of the different structural motifs. Online fragmentation prediction tools can assist in interpreting the MS/MS spectrum.[23][24][25][26][27]

Table 5: Predicted m/z Values for Key Ions

| m/z | Ion | Rationale |

| 254.1 | [M+H]⁺ | Protonated molecular ion. |

| 236.1 | [M+H - H₂O]⁺ | Loss of a water molecule from the boronic acid moiety. |

| 218.1 | [M+H - 2H₂O]⁺ | Loss of a second water molecule. |

| 168.1 | [M+H - Morpholine]⁺ | Cleavage of the amide bond with loss of the morpholine group. |

| 86.1 | [Morpholine+H]⁺ | Protonated morpholine fragment. |

digraph "fragmentation" {

graph [layout=dot, rankdir=LR];

node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled, fontcolor="#202124"];

edge [fontname="Helvetica", fontsize=9];

M [label="[M+H]⁺\nm/z = 254.1"];

frag1 [label="[M+H - H₂O]⁺\nm/z = 236.1"];

frag2 [label="[M+H - 2H₂O]⁺\nm/z = 218.1"];

frag3 [label="[C₇H₅BFO₂]⁺\nm/z = 168.1"];

frag4 [label="[C₄H₁₀NO]⁺\nm/z = 86.1"];

M -> frag1 [label="- H₂O"];

frag1 -> frag2 [label="- H₂O"];

M -> frag3 [label="- C₄H₈NO"];

M -> frag4 [label="- C₇H₅BFO₂"];

}

Figure 2: Predicted key fragmentation pathways for this compound in ESI-MS/MS.

Conclusion: A Spectroscopically Well-Characterized Building Block

This technical guide has provided a detailed spectroscopic characterization of this compound. The predicted NMR, IR, and MS data, along with the rationale-driven experimental protocols, offer a robust framework for the identification and quality assessment of this important synthetic intermediate. A thorough understanding of its spectroscopic properties is essential for its effective utilization in the synthesis of novel drug candidates and other advanced materials. The information presented herein should serve as a valuable resource for researchers and scientists in the pharmaceutical and chemical industries, facilitating the seamless integration of this versatile building block into their research and development programs.

- nmrshiftdb2 - open nmr database on the web. (n.d.). Retrieved from https://www.nmrshiftdb.org/

- NMR Predictor | Chemaxon Docs. (n.d.). Retrieved from https://docs.chemaxon.com/latest/nmr-predictor/

- Antonio, J. P. M., Russo, R., & Gois, P. M. P. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews, 48(13), 3513-3538.

- Spectra Prediction - CFM-ID. (n.d.). Retrieved from http://cfmid.wishartlab.com/predict

- Kertesz, V., & Glish, G. L. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 619.

- Zhang, Y., et al. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Biomaterials Science, Polymer Edition, 35(2), 183-205.

- Small molecule NMR sample preparation – Georgia Tech NMR Center. (2023, August 29). Retrieved from https://nmr.gatech.edu/small-molecule-nmr-sample-preparation/

- Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (n.d.). Retrieved from https://www.drawell.com/sample-preparation-for-ftir-analysis/

- IR spectra prediction - Cheminfo.org. (n.d.). Retrieved from https://www.cheminfo.org/flavor/malaria/IR_spectra_prediction

- Oss, M., Kruve, A., Herodes, K., & Leito, I. (2010). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry, 82(7), 2865–2872.

- FTIR Analysis - InstaNANO. (n.d.). Retrieved from https://instanano.com/ftir-analysis

- Dowlut, M., & Hall, D. G. (2006). Phenylboronic acids-based diagnostic and therapeutic applications. Current Medicinal Chemistry, 13(14), 1635-1647.

- Small molecule NMR sample preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from https://www.cif.iastate.edu/nmr-sample-preparation

- Soares, M. A., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(16), 4945.

- Web-based application for in silico fragmentation - MS tools - EPFL. (n.d.). Retrieved from https://www.epfl.ch/research/domains/ms-tools/in-silico-fragmentation/

- Sample preparation for FT-IR. (n.d.). Retrieved from https://www.chem.ucla.edu/~bacher/General/Handouts/IR/Sample%20Preparation%20for%20FT-IR.pdf

- NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs. (n.d.). Retrieved from https://www.acdlabs.com/products/spectrus-platform/nmr-software/nmr-predictor/

- Li, Y., et al. (2025). Advances in Phenylboronic Acid and Phenylboronic Ester-Based Responsive Systems for Precision Medicine. Biomaterials Science.

- Antonio, J. P. M., Russo, R., & Gois, P. M. P. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews, 48(13), 3513-3538.

- Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574.

- Common Sampling Techniques of FTIR Spectroscopy - Edinburgh Instruments. (2023, April 25). Retrieved from https://www.edinst.com/blog/common-sampling-techniques-of-ftir-spectroscopy/

- NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.). Retrieved from https://www.cif.iastate.edu/nmr-sample-preparation

- Giraudeau, P. (2021). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 11(7), 447.

- Ertl, P., Altmann, E., Racine, S., & Decoret, O. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv.

- Mass Spec Fragment Prediction Software | MS Fragmenter - ACD/Labs. (n.d.). Retrieved from https://www.acdlabs.com/products/spectrus-platform/ms-software/ms-fragmenter/

- Electrospray Ionization - Creative Proteomics. (n.d.). Retrieved from https://www.creative-proteomics.com/resource/electrospray-ionization.htm

- Guide to FT-IR Spectroscopy - Bruker. (n.d.). Retrieved from https://www.bruker.com/en/products-and-solutions/infrared-and-raman/ft-ir-spectroscopy-guide.html

- Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. (n.d.). Retrieved from https://www.mdpi.com/journal/polymers/special_issues/PBA-LbL

- PROSPRE - 1 H NMR Predictor. (n.d.). Retrieved from https://pros-pre.wishartlab.com/

- IR Spectrum Prediction - Protheragen. (n.d.). Retrieved from https://www.protheragen.com/ir-spectrum-prediction.html

- Is there any free software that can facilitate the prediction of the fragmentation acquired from the mass spectroscopy? (2020, August 5). ResearchGate. Retrieved from https://www.researchgate.net/post/Is_there_any_free_software_that_can_facilitate_the_prediction_of_the_fragmentation_acquired_from_the_mass_spectroscopy

- Sampling Techniques for FTIR Spectroscopy - JASCO Inc. (n.d.). Retrieved from https://jascoinc.com/knowledgebase/spectroscopy/ftir-spectroscopy/sampling-techniques-for-ftir-spectroscopy/

- Phenylboronic Acid-polymers for Biomedical Applications. (n.d.). ResearchGate. Retrieved from https://www.researchgate.net/publication/339890538_Phenylboronic_Acid-polymers_for_Biomedical_Applications

- IR Spectrum Prediction Service - CD ComputaBio. (n.d.). Retrieved from https://www.computabio.com/ir-spectrum-prediction-service.html

- António, J., Russo, R., & Gois, P. M. P. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews, 48(13), 3513-3538.

- Small molecule-NMR | University of Gothenburg. (2023, September 26). Retrieved from https://www.gu.se/en/swedish-nmr-centre/our-services/small-molecule-nmr

- Chemical shift prediction in 13 C NMR spectroscopy using ensembles of message passing neural networks (MPNNs) - Mestrelab Research. (2024, December 9). Retrieved from https://mestrelab.com/resource/chemical-shift-prediction-in-13c-nmr-spectroscopy-using-ensembles-of-message-passing-neural-networks-mpnns/

- An approach toward quantification of organic compounds in complex environmental samples using high-resolution electrospray ionization mass spectrometry. (n.d.). Analytical Methods.

- predicting likely fragments in a mass spectrum. (2023, February 3). YouTube. Retrieved from https://www.youtube.com/watch?v=your_video_id

- Mnova Predict | Accurate Prediction - Bruker. (n.d.). Retrieved from https://www.bruker.com/products/software/mnova/mnova-predict.html

- Can anyone help me to tell me any online website to check 13C NMR prediction. . .? (2016, April 25). ResearchGate. Retrieved from https://www.researchgate.net/post/Can_anyone_help_me_to_tell_me_any_online_website_to_check_13C_NMR_prediction

Jonas, S., & Kuhn, S. (2021). Real-time prediction of 1 H and 13 C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(30), 10217-10227.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. japsonline.com [japsonline.com]

- 4. Phenylboronic acids-based diagnostic and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. Small molecule-NMR | University of Gothenburg [gu.se]

- 12. docs.chemaxon.com [docs.chemaxon.com]

- 13. PROSPRE [prospre.ca]

- 14. edinst.com [edinst.com]

- 15. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 16. jascoinc.com [jascoinc.com]

- 17. drawellanalytical.com [drawellanalytical.com]

- 18. eng.uc.edu [eng.uc.edu]

- 19. mdpi.com [mdpi.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 23. CFM-ID: Spectra Prediction [cfmid.wishartlab.com]

- 24. Aom2s for mass spectrometry oligonucleotide analysis - The ISIC- EPFL mstoolbox [ms.epfl.ch]

- 25. acdlabs.com [acdlabs.com]

- 26. researchgate.net [researchgate.net]

- 27. youtube.com [youtube.com]

solubility of 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key building block in contemporary drug discovery and organic synthesis. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide synthesizes foundational principles of physical organic chemistry and established methodologies to predict and determine its solubility profile in common organic solvents. We will explore the intrinsic chemical properties of the molecule, the influence of its functional groups on solute-solvent interactions, and provide detailed, field-proven protocols for both thermodynamic and kinetic solubility determination. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's solubility to enable its effective use in synthetic chemistry, formulation development, and high-throughput screening applications.

Introduction: The Significance of Solubility in Modern Chemistry

The solubility of a compound is a critical physicochemical parameter that dictates its utility across numerous scientific disciplines, from medicinal chemistry to materials science. For a molecule like this compound, which is frequently employed in the synthesis of bioactive molecules and functional materials, a thorough understanding of its solubility is paramount. Poor solubility can lead to challenges in reaction kinetics, purification, formulation, and ultimately, bioavailability.[1] Early and accurate assessment of solubility can mitigate late-stage failures in the drug development pipeline and optimize synthetic route design.[2]

This guide will provide the necessary theoretical framework and practical methodologies to empower researchers to fully characterize the solubility of this compound in a variety of organic solvent systems.

Molecular Structure and Physicochemical Properties

To understand the solubility of this compound, we must first dissect its molecular structure and the properties imparted by its constituent functional groups.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃BFNO₄ | [3] |

| Molecular Weight | 253.03 g/mol | [3] |

| Topological Polar Surface Area (TPSA) | 70 Ų | [3] |

| logP (octanol-water partition coefficient) | -1.0221 | [3] |

| Hydrogen Bond Donors | 2 (from the boronic acid hydroxyls) | [3] |

| Hydrogen Bond Acceptors | 4 (oxygen atoms in morpholine and boronic acid) | [3] |

The molecule possesses a unique combination of features that will govern its solubility:

-

Arylboronic Acid Moiety: Boronic acids are Lewis acids and can engage in hydrogen bonding both as donors (B-OH) and acceptors.[4] They are known to form cyclic anhydrides called boroxines, which can complicate solubility behavior.[5]

-

Fluorine Substituent: The ortho-fluoro group is a strong electron-withdrawing group, which increases the acidity of the boronic acid.[4] This can influence its interactions with basic or acidic solvents.

-

Morpholine-4-carbonyl Group: This amide group is polar and contributes significantly to the molecule's overall polarity, as indicated by the high TPSA and negative logP. The morpholine ring can also participate in hydrogen bonding.

Given the calculated negative logP and high TPSA, this compound is predicted to be a relatively polar molecule.[3] This suggests a preference for polar organic solvents over non-polar hydrocarbons.

Predicted Solubility Trends in Organic Solvents